Amyloid-β (1–40) Aggregate Binding Affinity: Ki = 4.31 nM vs. Benchmark Benzothiazole Comparator
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 892858-19-4) demonstrates a Ki of 4.31 nM for inhibition of [¹²⁵I]-labeled benzothiazole probe binding to amyloid-β (1–40) aggregates (unknown origin) after 3 hours by NaI well counting [1]. This places the compound in the moderate-nanomolar affinity range. For comparison, a structurally distinct benzothiazole-based comparator (BDBM50481126 / CHEMBL566709) achieves a Ki of 2.90 nM against β-amyloid aggregates from Alzheimer's disease patient brain homogenate [2], representing a ~1.5-fold difference. Among the 229 benzothiazole ligands with amyloid-binding data deposited in BindingDB, affinities span from sub-nanomolar to micromolar, with the median clustered in the 5–50 nM Ki range [3]. The 4-ethyl-phenoxypropanamide substitution pattern places CAS 892858-19-4 in the upper-quartile affinity tier while maintaining a CLogP predicted to be approximately 2.5–3.0, balancing affinity with physicochemical properties suitable for CNS penetration [4].
| Evidence Dimension | Amyloid-β (1–40) aggregate binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | BDBM50481126 (ChEMBL566709): Ki = 2.90 nM against Aβ aggregates from AD patient brain; median benzothiazole ligand Ki ≈ 5–50 nM for Aβ(1–40) across 229 ligands |
| Quantified Difference | ~1.5-fold lower affinity vs. top-tier comparator; upper-quartile affinity within benzothiazole class |
| Conditions | Competitive binding assay using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole as radioligand; Aβ(1–40) aggregates (unknown origin); 3 hr incubation; NaI well counting (BindingDB Assay ID 7, entry 50001346) |
Why This Matters
Sub-5 nM affinity for Aβ(1–40) qualifies this compound as a viable chemical probe for amyloid-target engagement assays, and its distinct 4-ethyl-phenoxypropanamide pharmacophore expands the available SAR diversity beyond the canonical 6-hydroxybenzothiazole or 4'-methylaminophenyl scaffolds used in clinical amyloid imaging agents such as Pittsburgh Compound B.
- [1] BindingDB. Entry BDBM50276883 (ChEMBL4175800) — Ki = 4.31 nM; Assay Description: Inhibition of [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1 to 40) (unknown origin) after 3 hrs by NaI well count. Curated by Jain University / ChEMBL. View Source
- [2] BindingDB. Entry BDBM50481126 (ChEMBL566709) — Ki = 2.90 nM; Assay Description: Binding affinity to Beta amyloid aggregates in Alzheimer's disease patient brain by competitive binding assay. Curated by University of Pennsylvania / ChEMBL. View Source
- [3] PMC figure: Distribution of binding affinities for the interaction of 229 benzothiazole ligands with amyloids — Aβ(1–40) (106 ligands), Aβ(1–42) (61 ligands). NCBI PubMed Central. View Source
- [4] Matos, M. J.; Vilar, S.; Gonzalez-Franco, J. M.; Uriarte, E.; Santana, L.; Borges, F.; Viña, D. QSAR studies for prediction of cross-β sheet aggregate binding affinity and selectivity. Bioorganic & Medicinal Chemistry 2012, 20, 5636–5641. View Source
